molecular formula C20H20N4O2 B15117458 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15117458
M. Wt: 348.4 g/mol
InChI Key: LGQOGZDLOZBYLK-UHFFFAOYSA-N
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Description

2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a combination of a naphthyridine core and a piperidine ring substituted with a methoxypyridine carbonyl group

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

(6-methoxypyridin-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H20N4O2/c1-26-18-7-5-16(13-22-18)20(25)24-11-8-14(9-12-24)17-6-4-15-3-2-10-21-19(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3

InChI Key

LGQOGZDLOZBYLK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the naphthyridine or piperidine rings.

    Reduction: Reduced forms of the carbonyl group to alcohols.

    Substitution: Substituted derivatives at the methoxypyridine moiety.

Mechanism of Action

The mechanism of action of 2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypyridine moiety is crucial for its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of a naphthyridine core and a methoxypyridine-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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